molecular formula C10H8NaO4S B15074999 Sodium 5-Hydroxy-1-naphthalenesulfonate

Sodium 5-Hydroxy-1-naphthalenesulfonate

Cat. No.: B15074999
M. Wt: 247.22 g/mol
InChI Key: WRJOKHJBVSLGFW-UHFFFAOYSA-N
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Description

Sodium 5-Hydroxy-1-naphthalenesulfonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt derivative of 5-hydroxy-1-naphthalenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-Hydroxy-1-naphthalenesulfonate involves several steps. One common method includes the reaction of disodium 1,5-naphthalenedisulfonate with caustic soda liquid in a high-pressure kettle. The reaction mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After the reaction, the mixture is cooled, and the product is crystallized and filtered to obtain this compound with a purity of 98-99% .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with waste liquor being reused to maximize economic and social benefits .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-Hydroxy-1-naphthalenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenesulfonates .

Scientific Research Applications

Sodium 5-Hydroxy-1-naphthalenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-Hydroxy-1-naphthalenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s sulfonate group allows it to interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • Sodium 4-Hydroxy-1-naphthalenesulfonate
  • Sodium 1-Naphthol-5-sulfonate
  • Sodium 8-Hydroxy-1-naphthalenesulfonate

Comparison: Sodium 5-Hydroxy-1-naphthalenesulfonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of the hydroxyl group can significantly influence the compound’s solubility, reactivity, and interaction with other molecules .

Properties

Molecular Formula

C10H8NaO4S

Molecular Weight

247.22 g/mol

InChI

InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);

InChI Key

WRJOKHJBVSLGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O.[Na]

Related CAS

79873-34-0
5419-77-2

Origin of Product

United States

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